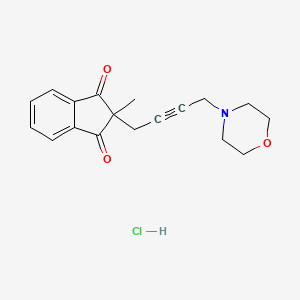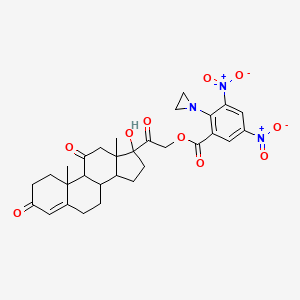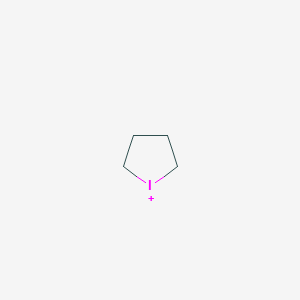
Iodolan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodolan-1-ium is a chemical compound with the molecular formula C₄H₈I⁺. It is a type of iodonium salt, which belongs to the class of hypervalent iodine compounds. These compounds are known for their unique chemical properties and have found extensive applications in various fields, including organic synthesis, medicine, and industry .
Preparation Methods
The synthesis of Iodolan-1-ium typically involves the oxidation of iodoarenes to the corresponding λ³-iodanes, followed by ligand exchange with arenes or organometallic arenes. This process can be carried out under acidic, neutral, or basic conditions. One common method involves the use of anodic oxidation in a simple undivided electrolysis cell in a solvent mixture of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) without any added electrolyte salts . This method is atom-efficient and generates no chemical waste, making it environmentally friendly.
Chemical Reactions Analysis
Iodolan-1-ium undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic substitution reactions, where it serves as an arylating agent for a wide range of nucleophiles.
Coupling Reactions: It is used in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents and conditions used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various solvents like acetonitrile and hexafluoroisopropanol. The major products formed from these reactions are typically arylated compounds .
Scientific Research Applications
Iodolan-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Iodolan-1-ium exerts its effects involves its high electrophilicity and superior leaving group ability. These properties enable it to participate in various electrophilic substitution reactions, where it transfers an aryl group to a nucleophile. The molecular targets and pathways involved in these reactions are primarily related to its role as an arylating agent .
Comparison with Similar Compounds
Iodolan-1-ium can be compared with other similar compounds, such as:
Iodiran-1-ium: Another iodonium salt with a similar structure but different chemical properties.
Diaryliodonium Salts: These compounds have two aryl groups attached to the iodine atom and are used in similar applications as this compound.
The uniqueness of this compound lies in its specific molecular structure, which provides it with distinct chemical properties and reactivity compared to other iodonium salts.
Properties
CAS No. |
22211-91-2 |
|---|---|
Molecular Formula |
C4H8I+ |
Molecular Weight |
183.01 g/mol |
IUPAC Name |
iodoniacyclopentane |
InChI |
InChI=1S/C4H8I/c1-2-4-5-3-1/h1-4H2/q+1 |
InChI Key |
KCUVUXZSPIAAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[I+]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


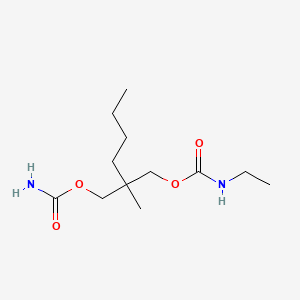
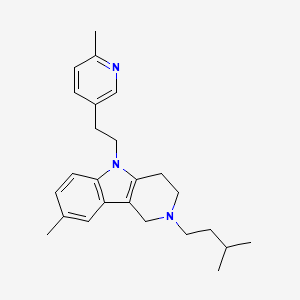
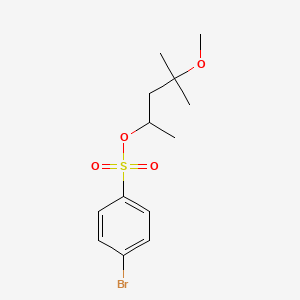
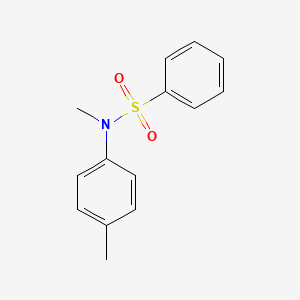
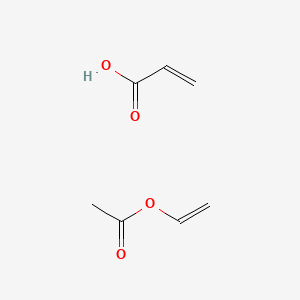
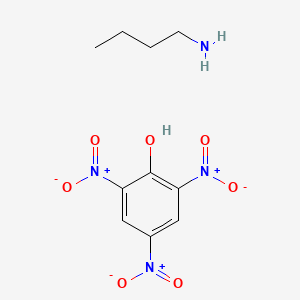
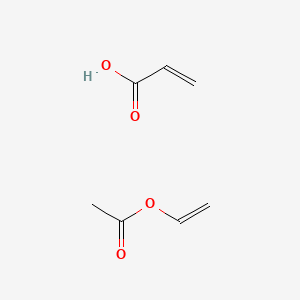
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
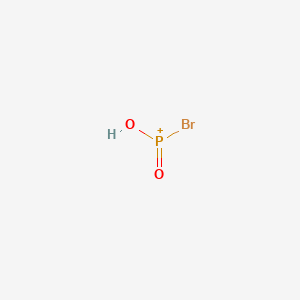
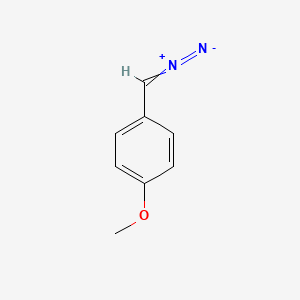
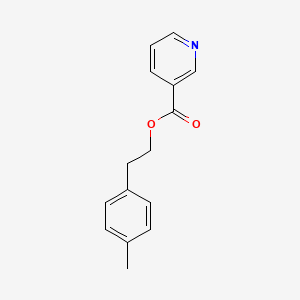
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)
